N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-fluorophenyl)amino]methylidene}-2,2-dimethylpropanamide
Description
. This compound is a complex organic molecule that features a pyrido[4,3-d]pyrimidin-2-one core structure, which is substituted with various functional groups, including an amino group, a fluorophenyl group, and a tert-butyl group.
Properties
Molecular Formula |
C18H22FN5O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H22FN5O/c1-11-10-12(2)21-16(20-11)24-17(23-15(25)18(3,4)5)22-14-8-6-13(19)7-9-14/h6-10H,1-5H3,(H2,20,21,22,23,24,25) |
InChI Key |
QQJUBAFAYRMBTF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)F)/NC(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)F)NC(=O)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-fluorophenyl)-1-tert-butyl-7-(methylamino)-1H,2H,3H,4H-pyrido[4,3-d]pyrimidin-2-one involves multiple steps:
Formation of the Pyrido[4,3-d]pyrimidin-2-one Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction where a fluorine atom is introduced to the phenyl ring.
Addition of the Amino and Methylamino Groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the Tert-Butyl Group: This step involves the alkylation of the core structure with a tert-butyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-fluorophenyl)-1-tert-butyl-7-(methylamino)-1H,2H,3H,4H-pyrido[4,3-d]pyrimidin-2-one: can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-amino-4-fluorophenyl)-1-tert-butyl-7-(methylamino)-1H,2H,3H,4H-pyrido[4,3-d]pyrimidin-2-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-amino-4-fluorophenyl)-1-tert-butyl-7-(methylamino)-1H,2H,3H,4H-pyrido[4,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-amino-4-fluorophenyl)-1-tert-butyl-7-(methylamino)-1H,2H,3H,4H-pyrido[4,3-d]pyrimidin-2-one: can be compared with other pyrido[4,3-d]pyrimidin-2-one derivatives:
Similar Compounds: Compounds with similar core structures but different substituents, such as .
Uniqueness: The presence of the fluorophenyl group and the specific arrangement of functional groups make this compound unique in terms of its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
